molecular formula C16H28N2O3Si B13346429 Rel-1-((1r,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-1H-pyrazole-4-carboxylic acid

Rel-1-((1r,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13346429
M. Wt: 324.49 g/mol
InChI Key: LESMHZVBPQNTNV-UHFFFAOYSA-N
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Description

Rel-1-((1r,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-1-((1r,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps:

    Protection of the Hydroxyl Group: The hydroxyl group on the cyclohexyl ring is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Rel-1-((1r,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the pyrazole ring or the cyclohexyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Medicine: Potentially useful in drug development for targeting specific biological pathways.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Rel-1-((1r,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-1H-pyrazole-4-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-4-carboxylic acid: Lacks the cyclohexyl and TBDMS groups.

    Cyclohexyl pyrazole derivatives: Similar structure but without the TBDMS protection.

    TBDMS-protected alcohols: Share the TBDMS group but differ in the core structure.

Uniqueness

Rel-1-((1r,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of the pyrazole ring, cyclohexyl ring, and TBDMS protecting group, which imparts specific chemical properties and reactivity.

Properties

Molecular Formula

C16H28N2O3Si

Molecular Weight

324.49 g/mol

IUPAC Name

1-[4-[tert-butyl(dimethyl)silyl]oxycyclohexyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C16H28N2O3Si/c1-16(2,3)22(4,5)21-14-8-6-13(7-9-14)18-11-12(10-17-18)15(19)20/h10-11,13-14H,6-9H2,1-5H3,(H,19,20)

InChI Key

LESMHZVBPQNTNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(CC1)N2C=C(C=N2)C(=O)O

Origin of Product

United States

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